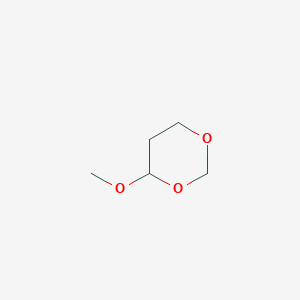
4-Methoxy-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,3-dioxane is an organic compound with the molecular formula C5H10O3. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1- and 3-positions and a methoxy group at the 4-position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and utility in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound typically involves similar acetalization processes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1,3-dioxane involves its ability to form stable acetal structures, which protect sensitive functional groups during chemical reactions. This stability is due to the formation of a cyclic structure that is resistant to hydrolysis under neutral and basic conditions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive oxygen atoms .
Comparación Con Compuestos Similares
1,3-Dioxane: The parent compound without the methoxy group.
1,4-Dioxane: An isomer with oxygen atoms at the 1- and 4-positions.
2,2-Dimethyl-1,3-dioxane: A derivative with two methyl groups at the 2-position.
Uniqueness: 4-Methoxy-1,3-dioxane is unique due to the presence of the methoxy group, which enhances its stability and reactivity compared to its parent compound, 1,3-dioxane. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for more complex molecules .
Propiedades
Número CAS |
194787-08-1 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
4-methoxy-1,3-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-2-3-7-4-8-5/h5H,2-4H2,1H3 |
Clave InChI |
VFILAZAJCMPZTP-UHFFFAOYSA-N |
SMILES canónico |
COC1CCOCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
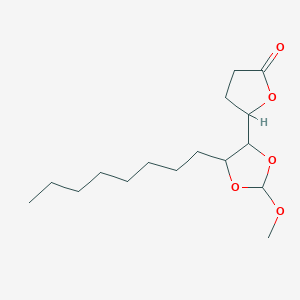
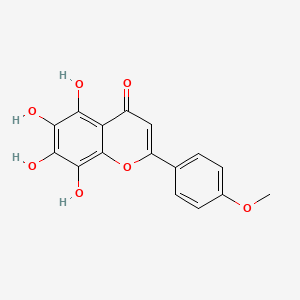
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
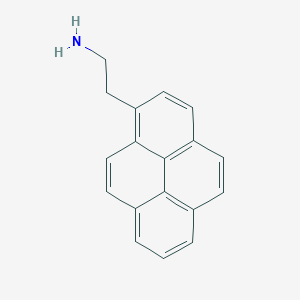
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

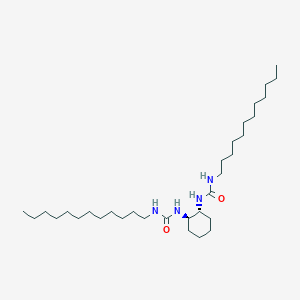
![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
